An In-Depth Technical Guide to the Synthesis and Characterization of 4-((2-Methyl-3-furyl)thio)-5-nonanone
An In-Depth Technical Guide to the Synthesis and Characterization of 4-((2-Methyl-3-furyl)thio)-5-nonanone
Abstract: This technical guide provides a comprehensive framework for the synthesis and characterization of 4-((2-Methyl-3-furyl)thio)-5-nonanone, a compound of interest in the flavor and fragrance industry.[1][2] The document outlines a robust synthetic strategy centered on a thia-Michael addition, detailing the preparation of key precursors and the final conjugate addition step. Emphasizing the rationale behind experimental choices, this guide offers field-proven insights for researchers, scientists, and drug development professionals. A complete suite of analytical techniques for structural verification and purity assessment is presented, including NMR, IR, and Mass Spectrometry, supported by detailed protocols and expected data.
Synthetic Strategy and Retrosynthetic Analysis
The design of a synthetic route for 4-((2-Methyl-3-furyl)thio)-5-nonanone is predicated on forming a key carbon-sulfur bond. A retrosynthetic analysis logically disconnects this bond at the sulfur atom, identifying 2-methyl-3-furanthiol and a suitable nine-carbon α,β-unsaturated ketone as the primary precursors.
The forward synthesis, therefore, logically employs a Thia-Michael Addition (or conjugate addition) of the thiol to the enone. This reaction is highly efficient for creating β-thioethers and is a cornerstone of modern organic synthesis.[3] The reaction can often proceed under mild conditions, sometimes even without a catalyst in appropriate solvents, making it an attractive and atom-economical choice.[4][5]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Protocol: A Step-by-Step Guide
The synthesis is presented as a two-stage process: preparation of the key thiol intermediate, followed by the final conjugate addition reaction.
Stage 1: Preparation of 2-Methyl-3-furanthiol
The synthesis of 2-methyl-3-furanthiol is a critical precursor step. While several routes exist, a common approach involves the lithiation of 2-methylfuran followed by quenching with elemental sulfur.[6]
Experimental Protocol: Synthesis of 2-Methyl-3-furanthiol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous diethyl ether (150 mL) and 2-methylfuran (10.0 g, 0.122 mol). Cool the solution to -20 °C in an acetonitrile/dry ice bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 84 mL, 0.134 mol) dropwise via a syringe pump over 45 minutes, ensuring the internal temperature does not exceed -15 °C. The choice of n-BuLi is based on its efficacy in deprotonating the C5 position of the furan ring, which is the most acidic proton.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at -20 °C for 2 hours.
-
Sulfur Addition: In a separate flask, suspend elemental sulfur (4.3 g, 0.134 mol) in anhydrous diethyl ether (50 mL). Cool this suspension to -20 °C and add it cannula to the reaction mixture.
-
Quenching and Work-up: Stir the reaction for an additional 1 hour at -20 °C, then allow it to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts.
-
Reduction to Thiol: Cool the combined organic extracts to 0 °C and add lithium aluminum hydride (LiAlH₄) (2.5 g, 0.066 mol) portion-wise. Caution: Exothermic reaction and hydrogen gas evolution. Stir at 0 °C for 1 hour.
-
Final Work-up: Slowly quench the excess LiAlH₄ with ethyl acetate followed by a 1 M HCl solution until the aqueous layer is acidic (pH ~2). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-methyl-3-furanthiol as a colorless to pale yellow liquid.
Stage 2: Thia-Michael Addition
This stage involves the conjugate addition of the synthesized 2-methyl-3-furanthiol to non-4-en-5-one. The reaction is often base-catalyzed to generate the more nucleophilic thiolate anion, though some Michael additions of thiols proceed well without any catalyst.[5]
Experimental Protocol: Synthesis of 4-((2-Methyl-3-furyl)thio)-5-nonanone
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve non-4-en-5-one (5.0 g, 0.036 mol) and the synthesized 2-methyl-3-furanthiol (4.5 g, 0.039 mol) in ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.2 mL). The base deprotonates the thiol, increasing its nucleophilicity and accelerating the rate of the conjugate addition.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 4-6 hours), concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction and Purification: Dissolve the residue in diethyl ether (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 4-((2-Methyl-3-furyl)thio)-5-nonanone.
Comprehensive Characterization
Confirmation of the synthesized product's identity and purity requires a multi-faceted analytical approach.
Caption: Workflow for the analytical characterization.
Physical Properties
A summary of known physical properties for the target compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂S | [2] |
| Molecular Weight | 254.39 g/mol | [2] |
| Specific Gravity | 1.000 to 1.012 @ 25 °C | [1][8] |
| Refractive Index | 1.489 to 1.496 @ 20 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.[9] The expected chemical shifts for the target molecule are detailed below.
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| C=O | - | ~210 |
| Furan C2-CH₃ | ~2.2 | ~13 |
| Furan C4-H | ~6.2 | ~110 |
| Furan C5-H | ~7.2 | ~140 |
| Furan C2 | - | ~150 |
| Furan C3 | - | ~118 |
| S-CH | ~3.5 (multiplet) | ~50 |
| α-CH₂ (to C=O) | ~2.5 (triplet) | ~45 |
| Alkyl Chain CH₂ | ~1.2-1.6 (multiplets) | ~22-35 |
| Alkyl Chain CH₃ | ~0.9 (triplets) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The presence of a strong carbonyl absorption and characteristic furan ring vibrations are key diagnostic markers.[10][11]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2960-2870 | C-H (Alkyl) Stretch | Strong |
| ~1715 | C=O (Ketone) Stretch | Strong |
| ~1580, ~1500 | C=C (Furan Ring) Stretch | Medium |
| ~1150 | C-O-C (Furan) Stretch | Medium |
| ~730 | C-S Stretch | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable fragmentation information, which helps confirm the connectivity of the molecule.[12]
Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Assignment |
| 254 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₅H₁₁]⁺ (α-cleavage) |
| 141 | [M - C₄H₉CO]⁺ (α-cleavage) |
| 113 | [2-Methyl-3-furanthiol]⁺ fragment |
| 71 | [C₅H₁₁]⁺ |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to determine the final purity of the synthesized compound.[13][14]
General HPLC Protocol
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the furan chromophore (e.g., 220 nm).
-
Expected Outcome: A single major peak with >95% peak area, confirming the purity of the compound.
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